molecular formula C16H14N2O B11966814 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 162892-52-6

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B11966814
CAS No.: 162892-52-6
M. Wt: 250.29 g/mol
InChI Key: DTJWNIQQMDJMQA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a 2,4-dimethylphenyl group and a phenyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Phenyl-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole
  • 2-(2,4-Dimethylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-(2,4-Dimethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Comparison: 2-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

162892-52-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14(12(2)10-11)16-18-17-15(19-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

DTJWNIQQMDJMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C

Origin of Product

United States

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